molecular formula C13H17NO3 B2685325 N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide CAS No. 2411312-00-8

N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide

Cat. No. B2685325
CAS RN: 2411312-00-8
M. Wt: 235.283
InChI Key: VWSGMEJYUBGBDO-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide, also known as HPP, is a synthetic compound that has been of interest to researchers in the field of medicinal chemistry. HPP has been found to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide has also been found to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide has been found to have anti-inflammatory effects and is able to reduce the production of pro-inflammatory cytokines. N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide has also been found to have antioxidant properties and is able to scavenge free radicals.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide is its synthetic nature, which allows for precise control over its chemical structure and properties. N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide is also relatively stable and can be easily synthesized in large quantities. However, one limitation of N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide is its lack of selectivity, as it has been found to inhibit the activity of multiple enzymes and signaling pathways.

Future Directions

There are several future directions for research on N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide. One potential direction is the development of more selective N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide analogs that target specific enzymes or signaling pathways. Another direction is the investigation of N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide's potential use in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease. Finally, further studies are needed to fully understand the mechanism of action of N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide involves the reaction of 4-methoxyphenylacetic acid with 2-amino-1-propanol to form the corresponding amide. This amide is then subjected to a Wittig reaction with triphenylphosphine and methyl vinyl ketone to produce N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide.

Scientific Research Applications

N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide has been the subject of several scientific studies due to its potential therapeutic applications. In one study, N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide was found to have anti-cancer properties and was able to induce apoptosis in cancer cells. Another study found that N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide was able to protect neurons from oxidative stress, suggesting its potential use in the treatment of neurodegenerative disorders.

properties

IUPAC Name

N-[2-hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-12(16)14-13(9(2)15)10-5-7-11(17-3)8-6-10/h4-9,13,15H,1H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSGMEJYUBGBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)NC(=O)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide

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